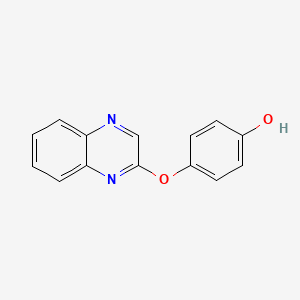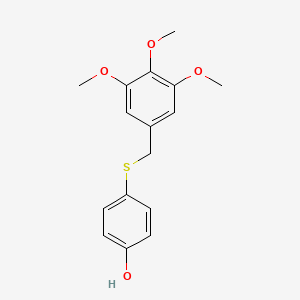![molecular formula C8H12N4O5 B8414582 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B8414582.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic nucleoside analog known for its broad-spectrum antiviral activity. It has been extensively studied for its potential to inhibit various DNA and RNA viruses, making it a valuable compound in antiviral research .
Métodos De Preparación
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which includes the preparation of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues Industrial production methods often involve the use of biotechnological techniques to prepare intermediates like 1-beta-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl .
Análisis De Reacciones Químicas
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonyldiimidazole and nucleoside phosphorylase . The major products formed from these reactions are often analogues of the original compound, which can be further modified for enhanced antiviral activity .
Aplicaciones Científicas De Investigación
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of nucleoside analogs . In biology and medicine, it is known for its antiviral properties, particularly against influenza, herpes, and hepatitis viruses . The compound is also used in the development of antiviral drugs and as a tool for understanding viral replication mechanisms .
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its incorporation into viral RNA, leading to the inhibition of viral replication . The compound targets viral RNA polymerase, causing lethal mutagenesis of the viral genome . This results in the suppression of viral infections and the prevention of viral proliferation .
Comparación Con Compuestos Similares
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is often compared with other nucleoside analogs like ribavirin, which also exhibits broad-spectrum antiviral activity . Similar compounds include 1-beta-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide and its various analogues . The uniqueness of this compound lies in its specific structure, which allows for effective incorporation into viral RNA and subsequent inhibition of viral replication .
Propiedades
Fórmula molecular |
C8H12N4O5 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-7(16)3-1-12(11-10-3)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H2,9,16)/t4-,5-,6-,8-/m1/s1 |
Clave InChI |
LESHQDQAGXBXIL-UAKXSSHOSA-N |
SMILES isomérico |
C1=C(N=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
SMILES canónico |
C1=C(N=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole](/img/structure/B8414588.png)

![3-Mercapto-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8414600.png)


